6-(3-Butenyloxy)-2-pyrazinamine
Description
6-(3-Butenyloxy)-2-pyrazinamine is a pyrazine derivative featuring a 3-butenyloxy substituent at the 6-position of the pyrazinamine core. Pyrazinamines are notable for their roles in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates, where substituents critically influence selectivity, solubility, and pharmacokinetics .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-but-3-enoxypyrazin-2-amine |
InChI |
InChI=1S/C8H11N3O/c1-2-3-4-12-8-6-10-5-7(9)11-8/h2,5-6H,1,3-4H2,(H2,9,11) |
InChI Key |
GGVGHOPVGKNNHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=NC(=CN=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 6-(3-Butenyloxy)-2-pyrazinamine with key analogs based on molecular formula, mass, substituents, and physical properties:
Impact of Substituents on Properties
- Lipophilicity: The 3-butenyloxy group in the target compound likely increases lipophilicity compared to polar substituents like morpholino or halogen atoms. This could enhance membrane permeability but reduce aqueous solubility .
- Electron Effects : Electron-withdrawing groups (e.g., Cl, Br, difluorophenyl) may deactivate the pyrazine ring, affecting reactivity in further synthetic modifications .
- Biological Activity : Analogous compounds like SHP099 (a potent SHP2 inhibitor) demonstrate that exposed polar/ionic groups (e.g., piperidinyl, dichlorophenyl) improve target selectivity and oral bioavailability . The 3-butenyloxy group, being less polar, might reduce binding affinity but improve metabolic stability.
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